molecular formula C13H14BNO4S B11836541 (3-(4-Methylphenylsulfonamido)phenyl)boronic acid

(3-(4-Methylphenylsulfonamido)phenyl)boronic acid

Cat. No.: B11836541
M. Wt: 291.1 g/mol
InChI Key: ZZZMEFYOCSPPHT-UHFFFAOYSA-N
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Description

(3-(4-Methylphenylsulfonamido)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 4-methylphenylsulfonamido group. The boronic acid functionality is known for its ability to form reversible covalent bonds with diols, making it a valuable reagent in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Methylphenylsulfonamido)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate, sodium carbonate, or cesium carbonate

    Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3-(4-Methylphenylsulfonamido)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium perborate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Aryl halides, palladium catalysts, bases (potassium carbonate, sodium carbonate)

Major Products

The major products formed from these reactions include boronic esters, borates, and various substituted aromatic compounds .

Scientific Research Applications

(3-(4-Methylphenylsulfonamido)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(4-Methylphenylsulfonamido)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid group interacts with the active sites of enzymes, leading to the formation of stable enzyme-inhibitor complexes .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Methylphenylboronic acid
  • 4-Methoxyphenylboronic acid

Uniqueness

(3-(4-Methylphenylsulfonamido)phenyl)boronic acid is unique due to the presence of the 4-methylphenylsulfonamido group, which imparts distinct chemical properties and enhances its reactivity in certain reactions. This compound exhibits higher stability and selectivity compared to other boronic acids, making it a valuable reagent in various applications .

Properties

Molecular Formula

C13H14BNO4S

Molecular Weight

291.1 g/mol

IUPAC Name

[3-[(4-methylphenyl)sulfonylamino]phenyl]boronic acid

InChI

InChI=1S/C13H14BNO4S/c1-10-5-7-13(8-6-10)20(18,19)15-12-4-2-3-11(9-12)14(16)17/h2-9,15-17H,1H3

InChI Key

ZZZMEFYOCSPPHT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C)(O)O

Origin of Product

United States

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